(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)methanone
Description
The compound "(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)methanone" is a structurally complex molecule featuring three key moieties:
- Benzo[d]thiazole: A bicyclic aromatic system with sulfur and nitrogen atoms, known for enhancing binding affinity in receptor-ligand interactions.
- Piperazine: A six-membered ring with two nitrogen atoms, commonly used to improve pharmacokinetic properties and solubility.
- Sulfonylated pyrrolidine: A five-membered ring modified with a 5-chlorothiophene sulfonyl group, which may influence steric bulk and electronic properties.
This compound’s design likely targets receptors such as histamine or serotonin subtypes, given the prevalence of piperazine and sulfonyl groups in neuromodulatory ligands .
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O3S3/c21-17-7-8-18(30-17)31(27,28)25-9-3-5-15(25)19(26)23-10-12-24(13-11-23)20-22-14-4-1-2-6-16(14)29-20/h1-2,4,6-8,15H,3,5,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMWYCGDZPRBKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)N3CCN(CC3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity. They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity.
Mode of Action
For example, some benzothiazole derivatives have been found to inhibit topoisomerase I.
Biological Activity
The compound (4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)methanone is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on recent studies and findings.
Synthesis
The synthesis of the target compound involves several key steps, typically starting from commercially available precursors. The general synthetic route includes:
- Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving appropriate thioketones and amines.
- Piperazine Derivative Synthesis : Piperazine moieties are introduced through nucleophilic substitution reactions.
- Sulfonylation : The introduction of the sulfonyl group is critical for enhancing biological activity, often achieved via reaction with sulfonyl chlorides.
- Final Coupling : The final compound is obtained by coupling the synthesized intermediates under controlled conditions.
Anticancer Activity
Recent studies have indicated that compounds containing benzothiazole and piperazine moieties exhibit significant anticancer properties. For instance, a related study reported that derivatives of benzothiazole showed promising activity against various cancer cell lines, including breast and liver cancer cells, with IC50 values in the low micromolar range .
Acetylcholinesterase Inhibition
Another area of research focuses on the acetylcholinesterase (AChE) inhibitory activity of similar compounds. A study highlighted that derivatives containing a benzothiazole core demonstrated potent AChE inhibitory effects, which are crucial for developing treatments for Alzheimer’s disease . The compound's structural features likely contribute to its binding affinity to the active site of AChE.
The biological mechanisms underlying the activity of this compound can be attributed to its ability to interact with multiple biological targets:
- Histamine Receptor Modulation : Compounds based on benzothiazole have been identified as ligands for histamine receptors, suggesting potential applications in treating allergic reactions and other histamine-related disorders .
- Antimicrobial Properties : Benzothiazole derivatives have shown broad-spectrum antimicrobial activities, potentially inhibiting bacterial growth through disruption of cellular processes .
Study 1: Anticancer Activity
In a recent study evaluating the anticancer effects of related thiazole compounds, researchers found that specific derivatives exhibited significant cytotoxicity against MDA-MB-231 (breast cancer) cells, with an IC50 value as low as 5 µM. The study employed both in vitro assays and molecular docking studies to elucidate binding interactions with target proteins involved in cancer progression .
Study 2: Acetylcholinesterase Inhibition
A separate investigation into AChE inhibitors revealed that compounds structurally similar to our target compound had an IC50 value of 2.7 µM against AChE, indicating strong potential for therapeutic use in neurodegenerative diseases like Alzheimer’s . Molecular dynamics simulations provided insights into the stability and binding interactions at the enzyme's active site.
Summary of Biological Activities
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 5 | |
| Acetylcholinesterase | AChE | 2.7 | |
| Antimicrobial | Various Bacteria | 50 |
Structural Features Impacting Activity
| Structural Feature | Impact on Activity |
|---|---|
| Benzothiazole Core | Enhances interaction with biological targets |
| Piperazine Linkage | Improves solubility and bioavailability |
| Sulfonyl Group | Increases potency against specific targets |
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique combination of a benzo[d]thiazole moiety and a piperazine ring, which are known for their biological significance. The synthesis typically involves multi-step reactions that incorporate key intermediates, such as piperazine derivatives and thiazole-based compounds. Recent studies have highlighted synthetic pathways that yield this compound with high efficiency and purity, utilizing techniques like nucleophilic substitution and coupling reactions .
Antimycobacterial Activity
Research has identified benzo[d]thiazole derivatives, including the compound , as promising candidates for antimycobacterial agents. A study demonstrated that these compounds exhibit significant inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The mechanism of action appears to involve interference with bacterial cell wall synthesis, making it a potential lead for new tuberculosis treatments .
Anticancer Properties
The compound's structural features suggest potential anticancer properties. Various benzo[d]thiazole derivatives have shown cytotoxic effects against different cancer cell lines. For instance, studies have indicated that similar compounds can induce apoptosis in cancer cells by activating specific signaling pathways . The incorporation of the piperazine ring may enhance the bioavailability and efficacy of these compounds in targeting cancer cells.
Study on Antimycobacterial Activity
A recent study published in PubMed evaluated a series of benzo[d]thiazole-piperazine derivatives for their antimycobacterial properties. The study concluded that certain modifications to the structure significantly enhanced their activity against Mycobacterium tuberculosis, suggesting that the compound's specific substitutions could lead to improved therapeutic profiles .
Investigation into Anticancer Effects
Another investigation focused on the anticancer activities of thiazole-containing compounds, including those similar to the target compound. The results indicated that these compounds exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as safer therapeutic options in oncology .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorothiophene Ring
The 5-chlorothiophene-2-sulfonyl group is a key site for nucleophilic substitution. The electron-withdrawing sulfonyl group activates the adjacent chlorine for displacement.
| Reaction Conditions | Nucleophile | Product | Yield (%) | Source |
|---|---|---|---|---|
| K₂CO₃, DMF, 80°C | Piperazine | Thiophene-piperazine sulfonamide | 78 | |
| NaH, THF, 0°C to rt | Morpholine | 5-Morpholinothiophene-2-sulfonyl derivative | 65 |
Mechanism:
The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the sulfonyl group stabilizes the negative charge in the transition state. The chlorine is replaced by amines or alkoxides under mild basic conditions.
Hydrolysis of the Sulfonyl Group
The sulfonamide linkage in the pyrrolidine-sulfonyl moiety undergoes hydrolysis under acidic or alkaline conditions:
| Conditions | Reagents | Product | Notes | Source |
|---|---|---|---|---|
| 6M HCl, reflux, 12h | - | Pyrrolidine-2-carboxylic acid | Complete decomposition | |
| 10% NaOH, EtOH, 60°C, 6h | - | Sodium sulfonate salt | Partial hydrolysis |
Key Insight:
Steric hindrance from the pyrrolidine ring slows hydrolysis compared to linear sulfonamides.
Reduction of the Methanone Group
The ketone group in the methanone structure can be reduced to a secondary alcohol:
| Reducing Agent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C to rt | (2-Hydroxypyrrolidin-1-yl)sulfonyl analog | 92 | |
| LiAlH₄ | THF, reflux | Over-reduction to alkane (minor pathway) | 15 |
Selectivity:
NaBH₄ preferentially reduces the ketone without affecting the sulfonyl or thiophene groups .
Piperazine Functionalization
The piperazine ring undergoes alkylation or acylation at its secondary amine sites:
| Reaction Type | Reagent | Product | Yield (%) | Source |
|---|---|---|---|---|
| Alkylation | Methyl iodide | N-Methylpiperazine derivative | 85 | |
| Acylation | Acetyl chloride | N-Acetylpiperazine analog | 73 |
Limitations:
Steric constraints from the benzo[d]thiazole group reduce reactivity at the N4 position of piperazine.
Electrophilic Aromatic Substitution (EAS)
The benzo[d]thiazole ring participates in EAS at the C5 and C7 positions:
| Electrophile | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2h | 5-Nitrobenzo[d]thiazole derivative | 68 | |
| Br₂, FeBr₃ | CH₂Cl₂, rt | 7-Bromobenzo[d]thiazole analog | 54 |
Regioselectivity:
Electron-donating effects from the piperazine nitrogen direct electrophiles to the C5 and C7 positions .
Pyrrolidine Ring Modifications
The pyrrolidine ring can undergo ring-opening or functionalization:
| Reaction | Reagents | Product | Yield (%) | Source |
|---|---|---|---|---|
| Acidic hydrolysis | HCl, H₂O, 100°C | Linear sulfonamide | 41 | |
| Oxidation | KMnO₄, H₂O | Pyrrolidone sulfonate | 89 |
Stability:
The sulfonyl group enhances ring stability under neutral conditions but facilitates acid-catalyzed cleavage.
Cross-Coupling Reactions
The chlorothiophene moiety participates in palladium-catalyzed couplings:
| Coupling Type | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Biaryl-thiophene hybrid | 76 | |
| Sonogashira | CuI, PdCl₂ | Alkyne-functionalized derivative | 63 |
Catalyst Efficiency:
Pd(PPh₃)₄ outperforms PdCl₂ in Suzuki reactions due to better solubility .
Comparison with Similar Compounds
Thiophen-2-yl (4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21)
- Structural Differences : Replaces the benzo[d]thiazole with a trifluoromethylphenyl group and lacks the sulfonylated pyrrolidine.
- Functional Implications : The trifluoromethyl group enhances lipophilicity (logP ~3.2), while the absence of sulfonation reduces solubility compared to the target compound. Biological assays indicate moderate H1 receptor antagonism (IC₅₀ = 120 nM) .
1H-Benzo[d]imidazol-2-yl(4-(2-((4-Methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone (Compound 7)
- Structural Differences : Substitutes benzo[d]thiazole with benzoimidazole and adds a pyridinyl-methoxybenzyl side chain.
- However, the extended alkyl chain reduces metabolic stability .
Heterocyclic Modifications
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone
- Structural Differences : Uses indole instead of benzo[d]thiazole and lacks sulfonylation.
- Functional Implications : The indole moiety’s electron-rich system enhances serotonin receptor binding (5-HT2A Ki = 15 nM), but lower logP (~2.5) may limit blood-brain barrier penetration .
Sulfonyl Group Impact
MK47 (2-(Thiophen-2-yl)-1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone)
- Structural Differences : Contains a thiophene-ethyl linkage instead of sulfonylated pyrrolidine.
- Functional Implications : The ethyl spacer increases conformational flexibility, improving dopamine D2 receptor binding (IC₅₀ = 45 nM) but introduces susceptibility to oxidative metabolism .
Comparative Analysis Table
*Estimated based on structural analogs.
Research Findings and Implications
- Benzo[d]thiazole vs.
- Sulfonyl Group Role: The 5-chlorothiophene sulfonyl group likely enhances solubility and metabolic stability compared to non-sulfonylated analogs like MK47 .
- Piperazine Optimization : Substituents on the piperazine ring (e.g., trifluoromethylphenyl in Compound 21) significantly alter receptor specificity and lipophilicity .
Methodological Considerations
Similarity assessments using Tanimoto coefficients or molecular fingerprinting (e.g., MACCS keys) are critical for virtual screening. These methods highlight that even minor structural changes, such as sulfonation or heterocycle substitution, can drastically alter bioactivity profiles .
Q & A
Basic: What are the established synthetic pathways for this compound, and what critical reaction conditions must be optimized?
Answer:
The synthesis typically involves multi-step procedures:
- Step 1: Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl reagents under acidic conditions .
- Step 2: Piperazine coupling using carbodiimides (e.g., EDC/HOBt) to link the benzothiazole and pyrrolidine moieties .
- Step 3: Sulfonylation of the pyrrolidine ring with 5-chlorothiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) .
Key Conditions: - Temperature control (reflux for 6–9 hours in Step 2) .
- Solvent selection (e.g., acetic acid for cyclization, DMF for coupling) .
- Purification via recrystallization (dioxane/water mixtures) to achieve >95% purity .
Basic: Which spectroscopic techniques are essential for structural confirmation?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., piperazine CH₂ groups at δ 2.5–3.5 ppm, benzothiazole aromatic protons at δ 7.0–8.5 ppm) .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 0.001 Da) .
- IR Spectroscopy: Detects carbonyl (C=O stretch at ~1650–1700 cm⁻¹) and sulfonyl (S=O stretch at ~1150–1250 cm⁻¹) groups .
Basic: What primary biological activities have been reported, and what assay systems were used?
Answer:
Advanced: How can structure-activity relationship (SAR) studies resolve contradictory activity data across derivatives?
Answer:
- Substituent Analysis: Compare activity of derivatives with varied substituents (e.g., 5-chlorothiophene vs. unmodified thiophene sulfonyl groups). Reduced activity in analogs lacking the 5-Cl group suggests halogenation enhances target binding .
- 3D-QSAR Modeling: Use computational tools (e.g., CoMFA) to correlate electronic/steric features with bioactivity. For example, electron-withdrawing groups on the benzothiazole improve antimicrobial potency .
Advanced: What strategies optimize reaction yields in large-scale synthesis?
Answer:
- Catalyst Screening: Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in piperazine reactions (yield increases from 60% to 85%) .
- Solvent Optimization: Replacing DMF with DMAc reduces byproduct formation in sulfonylation .
- Flow Chemistry: Continuous-flow systems enhance reproducibility for intermediates (e.g., 2-step yield: 78% vs. 65% in batch) .
Advanced: How to address discrepancies between in vitro and in vivo efficacy data?
Answer:
- Pharmacokinetic Profiling: Measure plasma stability (e.g., t₁/₂ < 2 hours in rats suggests rapid metabolism) .
- Metabolite Identification: LC-MS/MS detects hydroxylated metabolites that may lack activity .
- Formulation Adjustments: Use liposomal encapsulation to improve bioavailability (e.g., AUC increased 3-fold in murine models) .
Advanced: What methods resolve spectral data contradictions (e.g., unexpected NMR splitting)?
Answer:
- Variable Temperature NMR: Determine if splitting arises from conformational dynamics (e.g., piperazine ring inversion at 25°C vs. −40°C) .
- COSY/NOESY: Identify through-space coupling (e.g., pyrrolidine CH₂ groups interacting with sulfonyl oxygen) .
- X-ray Crystallography: Resolve ambiguous NOE signals by confirming solid-state conformation .
Advanced: How to mitigate solubility limitations in biological assays?
Answer:
| Strategy | Example | Outcome |
|---|---|---|
| Co-solvents | 10% DMSO/PBS | Solubility > 1 mM (vs. 0.2 mM in PBS) |
| Prodrug Design | Phosphate ester derivatives | Aqueous solubility improved 10-fold |
| Nanoformulation | PLGA nanoparticles | Sustained release over 72 hours |
Advanced: What computational approaches predict binding modes to biological targets?
Answer:
- Molecular Docking (AutoDock Vina): Predicts binding to COX-2 active site (ΔG = −9.2 kcal/mol) with key interactions:
- Sulfonyl group → Arg120 (salt bridge) .
- Benzothiazole → Hydrophobic pocket (Val523, Leu352) .
- MD Simulations (GROMACS): Confirms stability of ligand-target complexes over 100 ns .
Advanced: How to assess thermal and pH stability for long-term storage?
Answer:
-
Thermogravimetric Analysis (TGA): Decomposition onset at 210°C, indicating stability below 200°C .
-
pH Stability Studies:
pH t₁/₂ (25°C) Degradation Products 2.0 3 days Hydrolyzed sulfonamide 7.4 30 days None detected 9.0 7 days Oxidized benzothiazole
Storage Recommendation: Lyophilized solid at −20°C in amber vials (retains >95% purity for 12 months) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
